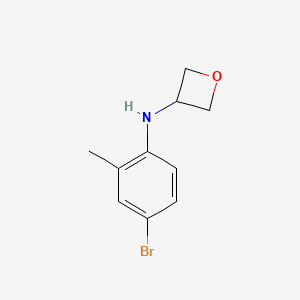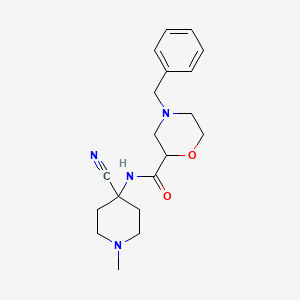![molecular formula C18H17FN4O2 B3017610 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2109562-35-6](/img/structure/B3017610.png)
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the coupling of various chemical groups to a triazole ring. For instance, the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole carboxamides involves the coupling of a trimethylsilyl derivative of methyl 1,2,4-triazole-3-carboxylate with a protected glycerol derivative, followed by amination and deprotection steps . Similarly, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide includes condensation reactions starting from difluorobenzonitrile, followed by amination and cyclisation . These methods demonstrate the versatility of triazole chemistry in creating a wide array of functionalized compounds.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to yield compounds with different properties. For example, the crystal structure of a morpholino-indazole-carboxamide derivative shows that it belongs to the monoclinic system with specific cell parameters, indicating a well-defined three-dimensional arrangement . The dihedral angles between the triazole ring and adjacent benzene rings in another derivative are reported, which can influence the compound's intermolecular interactions and stability .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including Fries rearrangement, which is a regioselective process. An example of this is the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . This reaction demonstrates the potential for efficient and environmentally friendly synthetic routes for triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the intermolecular hydrogen bonding plays a crucial role in stabilizing the crystal structure of certain compounds . Additionally, the presence of substituents such as fluorine can affect the compound's density and other physical properties. The thermal stability and luminescence of coordination polymers based on 1,2,4-triazole derivatives also highlight the diverse properties that these compounds can exhibit .
Scientific Research Applications
Synthesis and Structural Analysis
- Compound synthesis and crystal structure determination are key aspects of research involving 1,2,4-triazole derivatives. For example, Hao et al. (2017) synthesized a related compound and analyzed its crystal structure, providing insights into its molecular conformation and interactions (Hao et al., 2017).
Biological Activities
- The biological activities of these compounds, particularly in relation to cancer, have been a focus of research. Lei et al. (2014) synthesized new anticancer nucleosides based on 1,2,4-triazole nucleosides, demonstrating the potential of these compounds in cancer treatment (Lei et al., 2014).
Antimicrobial Studies
- Antimicrobial properties of 1,2,4-triazole derivatives have been explored. Desabattina et al. (2014) synthesized a new class of 1,2,4-triazole derivatives and found that halogen-substituted compounds exhibited strong antimicrobial properties (Desabattina et al., 2014).
Fluorescent Probes in Bioimaging
- These compounds have applications in bioimaging. Iniya et al. (2014) developed a triazole-based fluorescent chemosensor for Zn2+ imaging, showcasing the utility of these compounds in biological imaging applications (Iniya et al., 2014).
Enzyme Inhibition Studies
- The enzyme inhibition potential of triazole derivatives has been investigated, with implications for treating diseases like Alzheimer's and diabetes. Saleem et al. (2018) synthesized a compound showing moderate enzyme inhibition potential, highlighting the therapeutic potential of these molecules (Saleem et al., 2018).
Herbicidal Activity
- Some 1,2,4-triazole derivatives show promise as herbicides. Fan et al. (2015) developed an efficient synthetic method for the herbicide carfentrazone-ethyl, indicating the agricultural applications of these compounds (Fan et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-12-3-2-4-15(9-12)21-18(25)17-20-11-23(22-17)10-16(24)13-5-7-14(19)8-6-13/h2-9,11,16,24H,10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRFDBILDKGUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=N2)CC(C3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B3017531.png)
![dimethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B3017532.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-methoxyphenyl)amino)-N-(m-tolyl)acetamide](/img/structure/B3017533.png)
![N-(4-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3017535.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B3017536.png)
![(E)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3017537.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3017539.png)


![2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B3017546.png)

![1-{4-[4-(2-Furoyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B3017548.png)
